N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1H-pyrazole with 2-methylpropylamine under specific conditions to form an intermediate. This intermediate is then reacted with 1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of a coupling agent such as EDCI and a catalyst like triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent[][4].
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structure and functional groups. Similar compounds include:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide These compounds share structural similarities but differ in their specific substituents and pharmacological profiles.
Properties
Molecular Formula |
C20H21ClN6OS |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6OS/c1-12(10-27-11-14(21)9-23-27)8-22-20(28)15-7-16(17-5-4-6-29-17)24-19-18(15)13(2)25-26(19)3/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,28) |
InChI Key |
KTVZFWITPFKPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC(C)CN4C=C(C=N4)Cl)C |
Origin of Product |
United States |
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